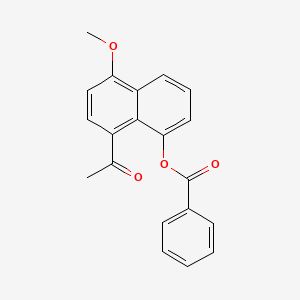
8-Acetyl-5-methoxynaphthalen-1-yl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Acetyl-5-methoxynaphthalen-1-yl benzoate is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of an acetyl group at the 8th position, a methoxy group at the 5th position, and a benzoate ester at the 1st position of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Acetyl-5-methoxynaphthalen-1-yl benzoate typically involves the esterification of 8-acetyl-5-methoxynaphthalene with benzoic acid or its derivatives. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further optimize the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.
Reduction: Reduction of the acetyl group can yield the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Strong nucleophiles such as sodium methoxide (NaOCH3) in methanol.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neuropsychiatric disorders.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 8-Acetyl-5-methoxynaphthalen-1-yl benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating the activity of enzymes or receptors involved in various biological processes. For example, it may inhibit the activity of certain enzymes, leading to the accumulation of specific metabolites that exert therapeutic effects.
Comparison with Similar Compounds
Naphthalene: The parent compound, known for its simple aromatic structure.
8-Methoxynaphthalene: Lacks the acetyl and benzoate groups, resulting in different chemical properties.
5-Acetyl-1-naphthol: Contains an acetyl group but lacks the methoxy and benzoate groups.
Uniqueness: 8-Acetyl-5-methoxynaphthalen-1-yl benzoate is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
CAS No. |
64725-90-2 |
|---|---|
Molecular Formula |
C20H16O4 |
Molecular Weight |
320.3 g/mol |
IUPAC Name |
(8-acetyl-5-methoxynaphthalen-1-yl) benzoate |
InChI |
InChI=1S/C20H16O4/c1-13(21)15-11-12-17(23-2)16-9-6-10-18(19(15)16)24-20(22)14-7-4-3-5-8-14/h3-12H,1-2H3 |
InChI Key |
KHRSLUNXARRAOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C2C(=C(C=C1)OC)C=CC=C2OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


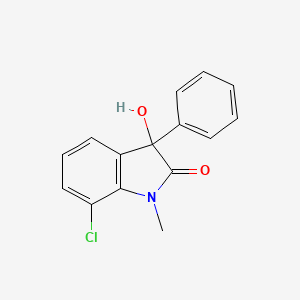

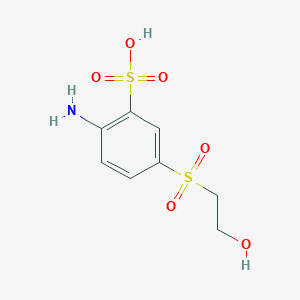
![6-[(4-Oxohexyl)oxy]-3,4-dihydroquinolin-2(1H)-one](/img/structure/B14496219.png)
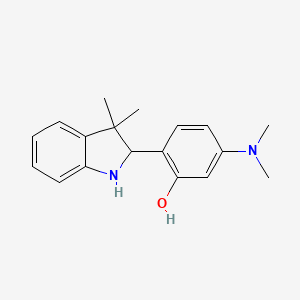
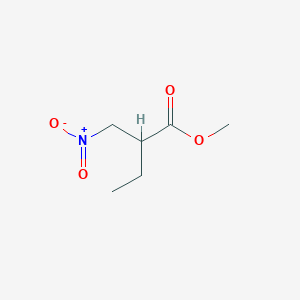
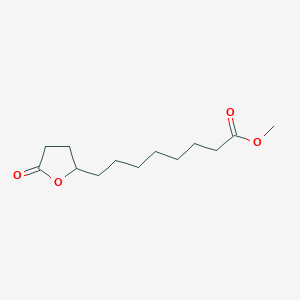
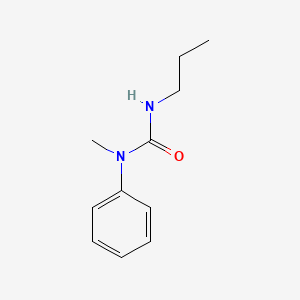
![4,4-Dimethyl-2-phenyl-1,3-dioxaspiro[4.5]decan-6-one](/img/structure/B14496260.png)
![Bis[bis(phenylsulfanyl)methyl]mercury](/img/structure/B14496262.png)
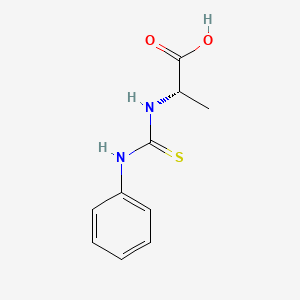
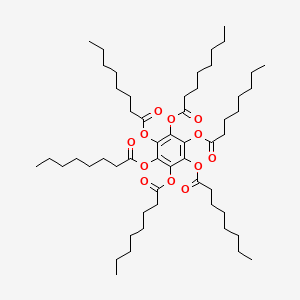
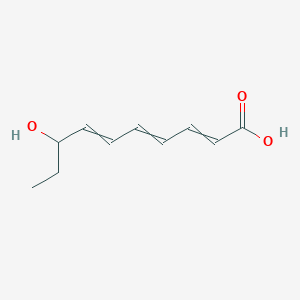
![Phenyltris[(propan-2-yl)oxy]stannane](/img/structure/B14496301.png)
